molecular formula C12H13NO B12434890 1-Benzyl-2,6-dihydropyridin-3-one

1-Benzyl-2,6-dihydropyridin-3-one

Cat. No.: B12434890
M. Wt: 187.24 g/mol
InChI Key: GQQVXUAHRDWBHM-UHFFFAOYSA-N
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Description

1-Benzyl-2,6-dihydropyridin-3-one is a chemical compound belonging to the class of dihydropyridines Dihydropyridines are known for their significant role in pharmaceutical research due to their diverse biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,6-dihydropyridin-3-one can be synthesized through various methods. One common approach involves the use of 6-benzyl-3,6-dihydropyridin-2(1H)-ones as starting materials. The synthesis can be triggered by reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), leading to the formation of bromo-substituted indeno[1,2-b]pyridin-2-ones and 3-iodo-5-benzyl-substituted 2-pyridones .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,6-dihydropyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-2,6-dihydropyridin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,6-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to and block voltage-gated L-type calcium channels, leading to various physiological effects. This mechanism is similar to that of other dihydropyridines, which are known to promote vasodilation and reduce blood pressure .

Comparison with Similar Compounds

1-Benzyl-2,6-dihydropyridin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-benzyl-2,6-dihydropyridin-3-one

InChI

InChI=1S/C12H13NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-7H,8-10H2

InChI Key

GQQVXUAHRDWBHM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)CN1CC2=CC=CC=C2

Origin of Product

United States

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